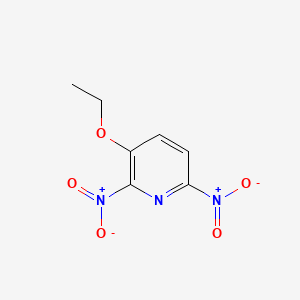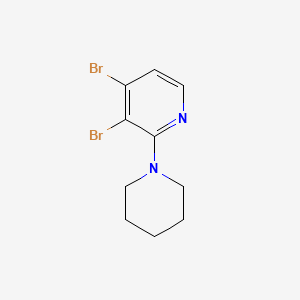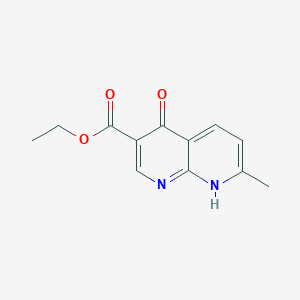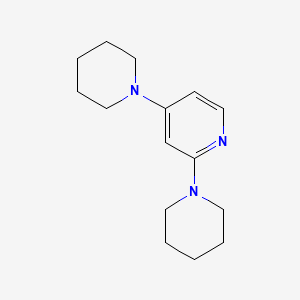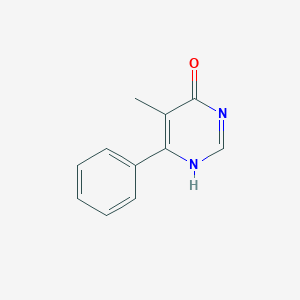
5-methyl-6-phenyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-methyl-6-phenyl-1H-pyrimidin-4-one” is a chemical substance known for its unique properties and applications It is widely studied in various fields of science, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . This method ensures high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as microwave-assisted acid digestion and hot plate digestion. These methods are efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-phenyl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxygen to form oxides.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound undergoes substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxygen, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various oxides, reduced forms of the compound, and substituted derivatives. These products have significant applications in different fields of research and industry .
Scientific Research Applications
5-methyl-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-methyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various biological and chemical effects, making this compound a valuable compound in research and industry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-6-phenyl-1H-pyrimidin-4-one include other indole derivatives and halogenated hydrocarbons. These compounds share some structural similarities but differ in their specific properties and applications .
Uniqueness
This compound stands out due to its unique combination of properties, such as high reactivity, stability, and versatility in different reactions. These characteristics make it a preferred choice in various scientific and industrial applications .
Properties
IUPAC Name |
5-methyl-6-phenyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide](/img/structure/B7794517.png)

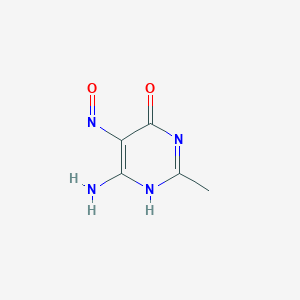
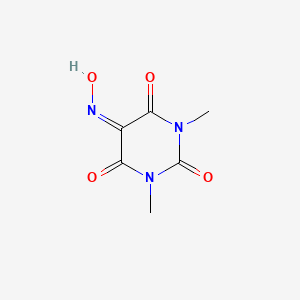
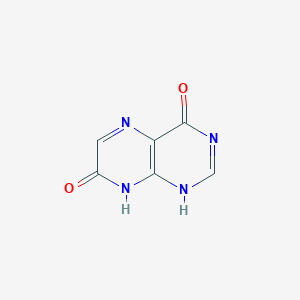
![1-methyl-2-[3-(1-methyl-1H-pyrrol-2-yl)phenyl]-1H-pyrrole](/img/structure/B7794558.png)
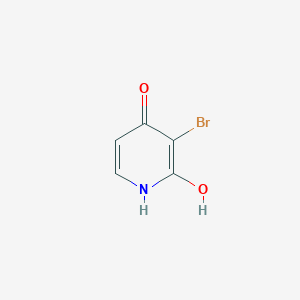
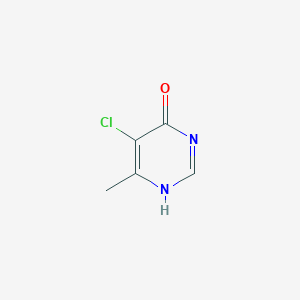
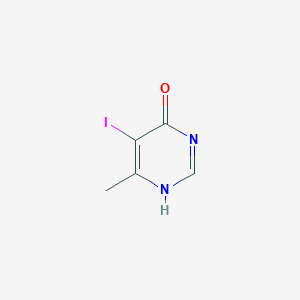
![[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol](/img/structure/B7794572.png)
